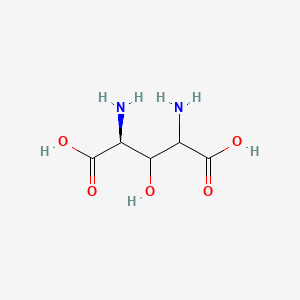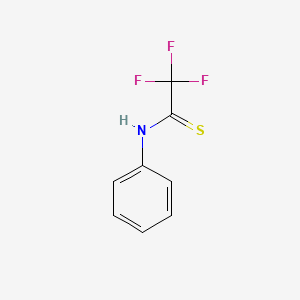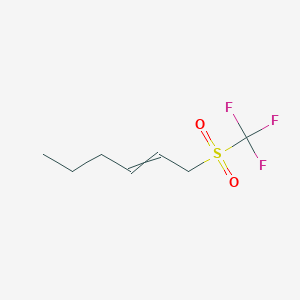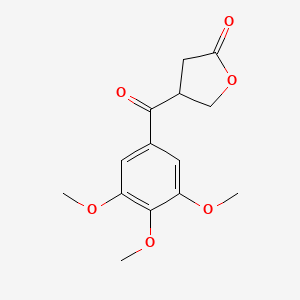methylidene}-4-chlorocyclohexa-2,4-dien-1-one CAS No. 61785-34-0](/img/structure/B14557231.png)
6-{[(Butan-2-yl)amino](phenyl)methylidene}-4-chlorocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one is a chemical compound with a complex structure that includes a butan-2-yl group, an amino group, a phenyl group, and a chlorocyclohexa-2,4-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of the chlorocyclohexa-2,4-dien-1-one core and subsequent functionalization with the butan-2-yl and amino groups. Common synthetic routes may involve:
Formation of the chlorocyclohexa-2,4-dien-1-one core: This can be achieved through chlorination reactions of cyclohexadiene derivatives.
Introduction of the butan-2-yl group: This step may involve alkylation reactions using butan-2-yl halides.
Amino group addition: The amino group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorocyclohexa-2,4-dien-1-one moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one include:
6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-ol: A hydroxylated derivative.
6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-thione: A thione derivative.
Uniqueness
The uniqueness of 6-{(Butan-2-yl)aminomethylidene}-4-chlorocyclohexa-2,4-dien-1-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61785-34-0 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
2-(N-butan-2-yl-C-phenylcarbonimidoyl)-4-chlorophenol |
InChI |
InChI=1S/C17H18ClNO/c1-3-12(2)19-17(13-7-5-4-6-8-13)15-11-14(18)9-10-16(15)20/h4-12,20H,3H2,1-2H3 |
InChI Key |
RLVRWCRJMVCZKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14557169.png)


![Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]-](/img/structure/B14557177.png)



![2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate](/img/structure/B14557194.png)
![4-[2-(2-Bromoethoxy)ethyl]-1-chloro-2-(trifluoromethyl)benzene](/img/structure/B14557196.png)




